molecular formula C10H7NO2S B183099 3-Nitro-2-phenylthiophene CAS No. 18150-94-2

3-Nitro-2-phenylthiophene

Cat. No.: B183099
CAS No.: 18150-94-2
M. Wt: 205.23 g/mol
InChI Key: MOMYURHNCLKYIA-UHFFFAOYSA-N
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Description

3-Nitro-2-phenylthiophene is an organic compound with the molecular formula C10H7NO2S It belongs to the class of nitro-substituted thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring

Scientific Research Applications

3-Nitro-2-phenylthiophene has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

    Biology: It can be used as a probe to study biological systems and interactions due to its unique chemical properties.

    Industry: Used in the production of advanced materials, including polymers and electronic components, due to its conductive properties.

Safety and Hazards

The safety data sheet for 3-Nitro-2-phenylthiophene suggests that it should be handled in accordance with good industrial hygiene and safety practice . It is recommended to ensure adequate ventilation and to use personal protective equipment as required .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-nitro-2-phenylthiophene can be achieved through several methods. One common approach involves the nitration of 2-phenylthiophene using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position of the thiophene ring.

Another method involves the use of iron (III) nitrate nonahydrate as a nitro radical source in radical-mediated nitration reactions . This method offers an alternative route to achieve the desired nitration with potentially milder reaction conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using optimized reaction conditions to maximize yield and purity. The choice of reagents, reaction temperature, and duration are critical factors in ensuring efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-Nitro-2-phenylthiophene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include palladium on carbon with hydrogen gas or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 3-amino-2-phenylthiophene.

    Substitution: Formation of substituted thiophene derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-nitro-2-phenylthiophene involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions can modulate enzyme activity, signal transduction pathways, and gene expression, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

    2-Nitrothiophene: Similar structure but lacks the phenyl group, resulting in different chemical and biological properties.

    3-Nitrothiophene: Similar nitro substitution but without the phenyl group, affecting its reactivity and applications.

    2-Phenylthiophene: Lacks the nitro group, resulting in different chemical behavior and applications.

Uniqueness: 3-Nitro-2-phenylthiophene is unique due to the presence of both the nitro and phenyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-nitro-2-phenylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-11(13)9-6-7-14-10(9)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMYURHNCLKYIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CS2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80596537
Record name 3-Nitro-2-phenylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18150-94-2
Record name 3-Nitro-2-phenylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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